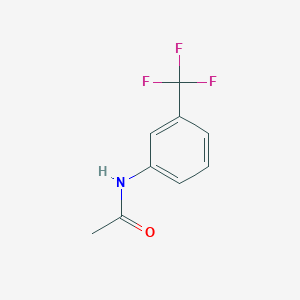

N-(3-(Trifluoromethyl)phenyl)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-6(14)13-8-4-2-3-7(5-8)9(10,11)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIPNANLYHXYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188595 | |

| Record name | Acetamide, N-(3-(trifluoromethyl)phenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351-36-0 | |

| Record name | N-[3-(Trifluoromethyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Acetotoluidide, alpha,alpha,alpha-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 351-36-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 351-36-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(3-(trifluoromethyl)phenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-trifluoromethylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Trifluoromethyl)acetanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU7ETU84SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(3-(Trifluoromethyl)phenyl)acetamide

This guide provides a comprehensive, technically detailed protocol for the synthesis of N-(3-(trifluoromethyl)phenyl)acetamide, a compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.

Introduction: Significance and Applications

N-(3-(trifluoromethyl)phenyl)acetamide, also known as 3'-(trifluoromethyl)acetanilide, is a vital building block in the synthesis of a variety of more complex molecules. The presence of the trifluoromethyl group (–CF₃) imparts unique properties, such as increased metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in the design of pharmaceuticals and agrochemicals. The acetamide functional group provides a versatile handle for further chemical transformations. A fundamental understanding of its synthesis is therefore crucial for chemists in these fields.

The Core Synthesis: Acetylation of 3-(Trifluoromethyl)aniline

The most direct and widely employed method for the synthesis of N-(3-(trifluoromethyl)phenyl)acetamide is the N-acetylation of 3-(trifluoromethyl)aniline. This reaction involves the formation of an amide bond between the amino group of the aniline derivative and an acetylating agent, typically acetic anhydride.

Overall Reaction Scheme

The overall chemical transformation is depicted below:

This reaction is a classic example of nucleophilic acyl substitution.

Mechanistic Insights: A Step-by-Step Look at Amide Bond Formation

The reaction proceeds through a well-established nucleophilic acyl substitution mechanism. Understanding these steps is key to optimizing reaction conditions and troubleshooting potential issues.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-(trifluoromethyl)aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This initial attack forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of an acetate ion, which is a good leaving group.

-

Deprotonation: The resulting positively charged nitrogen is deprotonated, often by another molecule of the starting aniline or a weak base present in the reaction mixture, to yield the final, stable acetamide product and a molecule of acetic acid as a byproduct.[1]

The following diagram illustrates the key steps of the reaction mechanism:

Caption: Mechanism of N-acetylation.

Detailed Experimental Protocol

This protocol is a robust and validated procedure for the synthesis of N-(3-(trifluoromethyl)phenyl)acetamide. Adherence to these steps, coupled with good laboratory practice, will ensure a high yield of the pure product.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3-(Trifluoromethyl)aniline | 161.12 | 5.00 g | 0.031 mol | Starting material. |

| Acetic Anhydride | 102.09 | 3.5 mL (3.8 g) | 0.037 mol | Acetylating agent (1.2 equivalents). |

| Glacial Acetic Acid | 60.05 | 25 mL | - | Solvent. |

| Deionized Water | 18.02 | ~300 mL | - | For work-up and washing. |

| Ethanol | 46.07 | As needed | - | Recrystallization solvent. |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure

The overall workflow for the synthesis is outlined below:

Caption: Overall synthesis workflow.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(trifluoromethyl)aniline (5.00 g, 0.031 mol).

-

Addition of Reagents: To the flask, add glacial acetic acid (25 mL) followed by the slow addition of acetic anhydride (3.5 mL, 0.037 mol).

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. Maintain the reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Precipitation: After 2 hours, allow the reaction mixture to cool to room temperature. Pour the cooled solution slowly into a beaker containing 200 mL of ice-cold deionized water while stirring. A white precipitate of the crude product will form.

-

Isolation of Crude Product: Cool the suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 50 mL).

-

Purification by Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. Once dissolved, add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

-

Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry them in a vacuum oven at 50 °C to a constant weight.

Characterization of N-(3-(Trifluoromethyl)phenyl)acetamide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈F₃NO | [2] |

| Molar Mass | 203.16 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 104-106 °C | [3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.75 (s, 1H, NH), 7.68 (d, J=8.0 Hz, 1H), 7.42 (t, J=8.0 Hz, 1H), 7.30 (d, J=8.0 Hz, 1H), 2.22 (s, 3H, CH₃) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.9, 139.1, 131.6 (q, J=32.5 Hz), 129.5, 123.8 (q, J=272.0 Hz), 122.9, 120.8 (q, J=3.8 Hz), 116.5 (q, J=4.0 Hz), 24.7 | |

| IR (KBr, cm⁻¹) | 3290 (N-H stretch), 1665 (C=O stretch, Amide I), 1550 (N-H bend, Amide II), 1330 (C-F stretch) | |

| Mass Spec (EI) | m/z (%): 203 (M⁺, 100), 161 ([M-COCH₂]⁺, 80), 145 ([M-COCH₂-O]⁺, 20) | [4] |

Safety Precautions and Waste Disposal

5.1. Personal Protective Equipment (PPE):

-

Safety goggles are mandatory at all times.

-

Wear a lab coat and nitrile gloves.

5.2. Reagent Handling:

-

3-(Trifluoromethyl)aniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Handle in a well-ventilated fume hood.

-

Acetic Anhydride: It is corrosive and causes severe skin burns and eye damage. It is also flammable. Handle with care in a fume hood.

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use in a fume hood.

5.3. Waste Disposal:

-

All organic waste, including the filtrate from the reaction and recrystallization, should be collected in a designated halogenated organic waste container.

-

Aqueous waste should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.

References

- Google Patents. (n.d.). Process for the preparation of trifluoromethyl acetophenone.

-

PrepChem. (n.d.). Synthesis of A1 N-(3,5-Bis-trifluoromethylphenyl)-phthalimide. Retrieved January 10, 2026, from [Link]

-

Senaweera, S. M., Singh, A., & Weaver, J. D. (n.d.). Photocatalytic Hydrodefluorination; Facile Access to Partially Fluorinated Aromatics. AWS. Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). Acetamide, N-[3-(trifluoromethyl)phenyl]-. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). N-(3-(trifluoromethyl)phenyl)acetamide. Retrieved January 10, 2026, from [Link]

-

PubMed. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

Arabian Journal of Chemistry. (n.d.). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Retrieved January 10, 2026, from [Link]

-

ACS Publications. (2021). Purification-Free Preparation of Trifluoroacetimidoyl Chlorides and Their Use in Catalytic Chemical Glycosylation. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). N-(3-(Trifluoromethyl)phenyl)acetamide. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). Acetic acid. Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). Acetamide, N-[3-(trifluoromethyl)phenyl]-. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). N-(3-(Trifluoromethyl)phenyl)acetamide. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). N-(3-(Trifluoromethyl)phenyl)acetamide. Retrieved January 10, 2026, from [Link]

-

Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Retrieved January 10, 2026, from [Link]

Sources

- 1. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 3. Acetamide, N-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]

- 4. prepchem.com [prepchem.com]

physicochemical properties of N-(3-(Trifluoromethyl)phenyl)acetamide

An In-depth Technical Guide to the Physicochemical Properties of N-(3-(Trifluoromethyl)phenyl)acetamide

This guide provides a comprehensive technical overview of the core , a compound of significant interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer insights into the causality behind experimental choices and the implications of these properties.

Introduction and Compound Profile

N-(3-(Trifluoromethyl)phenyl)acetamide, also known by synonyms such as m-Trifluoromethylacetanilide, is a fluorinated aromatic amide.[1][2][3] Its structure, featuring a trifluoromethyl group on the phenyl ring, imparts unique electronic properties that are highly valuable in the design of bioactive molecules and advanced materials. The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule. Understanding the fundamental physicochemical properties of this compound is therefore a critical prerequisite for its effective application.

Chemical Structure:

Key Identifiers:

-

IUPAC Name: N-[3-(trifluoromethyl)phenyl]acetamide[1]

Core Physicochemical Data Summary

The following table summarizes the key physicochemical properties of N-(3-(Trluoromethyl)phenyl)acetamide, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| Molecular Weight | 203.16 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 104.5 °C | [3] |

| Boiling Point | 185-187.5 °C | [3] |

| Density | 1.302 g/cm³ | [3] |

| logP (Octanol/Water) | ~2.6 - 2.74 | [1][3][5] |

| Flash Point | 130.4 °C | [3] |

Experimental Determination of Key Properties

This section details the methodologies for determining the most critical physicochemical parameters. The protocols described are designed to be self-validating and are grounded in established laboratory techniques.

Melting Point Determination

Scientific Rationale: The melting point is a fundamental thermal property that serves as a primary indicator of a compound's purity.[6] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will cause a depression and broadening of the melting range.[6][7] The capillary method is a widely adopted, reliable, and straightforward technique for this determination.[8]

Experimental Protocol: Capillary Method

-

Sample Preparation:

-

Ensure the N-(3-(Trluoromethyl)phenyl)acetamide sample is completely dry and finely powdered.

-

Press the open end of a thin-walled capillary tube into the powder sample on a clean, hard surface.

-

Invert the tube and gently tap it on a hard surface to compact the powder into the sealed end. A 1-2 mm column of packed sample is sufficient.[7]

-

-

Apparatus Setup (Digital Melting Point Apparatus):

-

Insert the packed capillary tube into the heating block of the apparatus.[8]

-

-

Measurement - Two-Stage Heating:

-

Rapid Scan: Initially, heat the sample rapidly (e.g., 10-20°C/min) to determine an approximate melting range. This saves time and identifies the temperature region of interest.[6][9]

-

Slow Scan: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, begin heating again at a slow, controlled rate (e.g., 1-2°C/min).

-

-

Observation and Recording:

-

Observe the sample through the viewing eyepiece.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely melted (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Workflow Visualization: Melting Point Determination

Caption: Workflow for Melting Point Determination via the Capillary Method.

Octanol/Water Partition Coefficient (logP)

Scientific Rationale: The partition coefficient (P), expressed as its logarithm (logP), is the ratio of a compound's concentration in a biphasic system of an organic solvent (typically n-octanol) and an aqueous phase at equilibrium.[10] It is a critical parameter in drug development for predicting a molecule's lipophilicity, which directly influences its absorption, distribution, metabolism, and excretion (ADME) properties.[11][12] A positive logP value, such as that for N-(3-(Trluoromethyl)phenyl)acetamide, indicates a higher affinity for the lipid (organic) phase, suggesting it is more hydrophobic.[10] The "shake-flask" method is the traditional and most widely accepted technique for experimental logP determination.[10]

Experimental Protocol: Shake-Flask Method

-

Phase Preparation:

-

Prepare a phosphate buffer solution to maintain a constant pH (e.g., pH 7.4 to simulate physiological conditions).

-

Saturate the n-octanol with the aqueous buffer and, separately, saturate the aqueous buffer with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.[13] This pre-saturation is crucial for accurate results.

-

-

Partitioning:

-

Accurately weigh a small amount of N-(3-(Trluoromethyl)phenyl)acetamide and dissolve it in the pre-saturated n-octanol.

-

Add an equal volume of the pre-saturated aqueous buffer to the octanol solution in a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning and ensure equilibrium is reached.

-

Allow the mixture to stand undisturbed until the two phases have completely and clearly separated.

-

-

Analysis:

-

Carefully separate the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This requires creating a calibration curve with standards of known concentrations.[13]

-

-

Calculation:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Aqueous Phase].

-

Calculate logP using the formula: logP = log₁₀(P).[10]

-

Workflow Visualization: Shake-Flask logP Determination

Caption: Workflow for logP Determination via the Shake-Flask Method.

Aqueous Solubility

Scientific Rationale: Solubility, the maximum amount of a solute that can be dissolved in a solvent at a given temperature, is a cornerstone of drug formulation and delivery.[14] Poor aqueous solubility can severely limit a drug candidate's bioavailability. The equilibrium shake-flask method is a reliable way to determine thermodynamic solubility.[15]

Experimental Protocol: Equilibrium Shake-Flask Method

-

Setup:

-

Add an excess amount of N-(3-(Trluoromethyl)phenyl)acetamide to a known volume of a specified solvent (e.g., distilled water or a buffer solution) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[15]

-

Place the vial in a temperature-controlled shaker bath (e.g., at 25°C). Maintaining a constant temperature is critical as solubility is temperature-dependent.[14]

-

-

Equilibration:

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

-

Sample Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution). It is crucial to avoid aspirating any solid particles. This is often achieved by filtering the solution through a syringe filter (e.g., 0.22 µm).

-

-

Analysis and Calculation:

-

Determine the concentration of the dissolved compound in the filtered aliquot using a validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

-

The determined concentration represents the aqueous solubility of the compound at that specific temperature. The result is typically expressed in units such as mg/mL or mol/L.

-

Workflow Visualization: Solubility Determination

Caption: Workflow for Aqueous Solubility Determination.

Spectral Data

Spectroscopic analysis is essential for structural confirmation and identification. Publicly available data indicates that N-(3-(Trluoromethyl)phenyl)acetamide has been characterized by various methods:

-

Mass Spectrometry (MS): Electron ionization mass spectra are available, providing information on the molecular weight and fragmentation patterns.[2]

-

Infrared (IR) Spectroscopy: IR spectra are available, which help identify characteristic functional groups such as the amide C=O and N-H bonds.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR data have been reported in the literature, which are crucial for elucidating the precise molecular structure.[17][18]

-

Gas Chromatography (GC): Retention indices for this compound have been determined.[19]

Safety and Handling

Based on aggregated GHS data, N-(3-(Trluoromethyl)phenyl)acetamide presents the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[20][21] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[21][22]

References

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (1981). Determination of solubility: A laboratory experiment. Journal of Chemical Education, 58(4), 346. [Link]

-

Measuring the Melting Point. (2023). Westlab Canada. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Melting point determination. SSERC. [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

-

Acetamide, N-(3-(trifluoromethyl)phenyl)-. PubChem, National Center for Biotechnology Information. [Link]

-

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide. LookChem. [Link]

-

Chemical Properties of Acetamide, N-[3-(trifluoromethyl)phenyl]- (CAS 351-36-0). Cheméo. [Link]

-

Measuring Solubility. Alloprof. [Link]

-

Experiment (1) Determination of melting points. (2021). University of Technology, Iraq. [Link]

-

Safety Data Sheet - N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide. (2021). Angene Chemical. [Link]

-

Testing the Solubility of Common Liquid Solvents. Education.com. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Lab 13.2 - Determining Solubility. (2013). YouTube. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. [Link]

-

Acetamide, N-[3-(trifluoromethyl)phenyl]-. NIST WebBook. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). National Institutes of Health. [Link]

-

n-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (CAS 41513-05-7) Properties. Chemcasts. [Link]

-

N-[4-(trifluoromethyl)phenyl]acetamide. PubChem, National Center for Biotechnology Information. [Link]

-

N-(3-(trifluoromethyl)phenyl)acetamide (C9H8F3NO). PubChemLite. [Link]

-

N-[2-(trifluoromethyl)phenyl]acetamide. PubChem, National Center for Biotechnology Information. [Link]

-

Acetamide, N-[3-(trifluoromethyl)phenyl]-. NIST WebBook. [Link]

-

Supporting Information for publications. Various sources. [Link]

-

Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]

-

Acetamide, N-[3-(trifluoromethyl)phenyl]- Gas Chromatography. NIST WebBook. [Link]

Sources

- 1. Acetamide, N-(3-(trifluoromethyl)phenyl)- | C9H8F3NO | CID 9595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide, N-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. Acetamide, N-[3-(trifluoromethyl)phenyl]- (CAS 351-36-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. PubChemLite - N-(3-(trifluoromethyl)phenyl)acetamide (C9H8F3NO) [pubchemlite.lcsb.uni.lu]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. westlab.com [westlab.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. acdlabs.com [acdlabs.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. mdpi.com [mdpi.com]

- 13. agilent.com [agilent.com]

- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. Acetamide, N-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]

- 17. rsc.org [rsc.org]

- 18. rsc.org [rsc.org]

- 19. Acetamide, N-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]

- 20. angenechemical.com [angenechemical.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. aksci.com [aksci.com]

An In-depth Technical Guide to N-(3-(Trifluoromethyl)phenyl)acetamide (CAS 351-36-0) for Advanced Research and Development

This guide provides a comprehensive technical overview of N-(3-(Trifluoromethyl)phenyl)acetamide, a key chemical intermediate for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, synthesis, and critical role as a building block in the creation of novel therapeutic agents. This document is designed to offer not just data, but actionable insights grounded in established scientific principles.

Strategic Importance in Medicinal Chemistry: The Trifluoromethylphenyl Moiety

The strategic incorporation of a trifluoromethyl (-CF3) group into pharmaceutical candidates is a well-established and powerful strategy in modern drug design.[1][2][3] The presence of this moiety on a phenyl ring, as in N-(3-(Trifluoromethyl)phenyl)acetamide, imparts several advantageous properties to a molecule.[4] Understanding these principles is crucial for appreciating the value of this particular acetamide as a synthetic precursor.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative processes in the liver.[4][5] This can significantly increase a drug's half-life and bioavailability.

-

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[3][4][6] This property is critical for drugs targeting intracellular or central nervous system targets.

-

Modulation of Electronic Properties: As a potent electron-withdrawing group, the trifluoromethyl moiety can significantly alter the acidity or basicity (pKa) of nearby functional groups.[1][4] This can fine-tune the binding affinity of a drug to its target receptor or enzyme.

-

Improved Binding Interactions: The unique electronic nature and size of the -CF3 group can lead to enhanced binding interactions with biological targets, contributing to increased potency and selectivity.[1]

The logical framework for utilizing trifluoromethylated building blocks in drug discovery is visualized below.

Caption: Workflow for leveraging trifluoromethylated precursors in drug optimization.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of N-(3-(Trifluoromethyl)phenyl)acetamide is fundamental for its effective use in synthesis and analysis.

Core Properties

| Property | Value | Source |

| CAS Number | 351-36-0 | [7] |

| Molecular Formula | C₉H₈F₃NO | [7] |

| Molecular Weight | 203.16 g/mol | [7] |

| IUPAC Name | N-[3-(Trifluoromethyl)phenyl]acetamide | [7] |

| Synonyms | 3-Acetamidobenzotrifluoride, m-Trifluoromethylacetanilide | [7] |

| Melting Point | 104.5 °C | |

| Boiling Point | 185-187.5 °C |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of N-(3-(Trifluoromethyl)phenyl)acetamide.

-

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the amide proton, and the methyl protons of the acetyl group. The aromatic signals will show splitting patterns consistent with a meta-substituted benzene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the methyl carbon, the carbons of the benzene ring, and the carbon of the trifluoromethyl group (typically as a quartet due to C-F coupling).

-

IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Purification: A Practical Protocol

The synthesis of N-(3-(Trifluoromethyl)phenyl)acetamide is typically achieved through the acylation of 3-(trifluoromethyl)aniline. The following protocol outlines a standard laboratory procedure.

Reaction Scheme

Caption: General reaction for the synthesis of N-(3-(Trifluoromethyl)phenyl)acetamide.

Step-by-Step Experimental Protocol

Materials:

-

3-(Trifluoromethyl)aniline

-

Acetyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: To the cooled solution, add pyridine (1.1 equivalents) dropwise.

-

Acylation: Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent is critical as acetyl chloride is highly reactive with water.

-

Use of Base: Pyridine is used to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product.

-

Controlled Addition at 0 °C: The reaction is exothermic; slow addition at low temperature helps to control the reaction rate and minimize side product formation.

-

Aqueous Work-up: The series of washes removes the pyridine hydrochloride salt, any remaining base, and unreacted starting materials, leading to a purer crude product.

Applications in Drug Discovery: A Scaffolding Approach

N-(3-(Trifluoromethyl)phenyl)acetamide serves as a versatile intermediate in the synthesis of more complex molecules with a wide range of biological activities. The acetamide group can be hydrolyzed to the corresponding aniline, which can then undergo further functionalization.

Case Study: Kinase Inhibitors

Many small-molecule kinase inhibitors, a major class of anti-cancer drugs, feature a trifluoromethylphenyl group to enhance target binding and improve pharmacokinetic properties.[4] While a direct application of the title compound is not always published, its derivatives are central to the synthesis of such inhibitors. For instance, related acetamide structures are key components in the development of Aurora Kinase B inhibitors, which are promising targets for cancer therapy due to their role in cell cycle regulation.[8]

The general workflow for utilizing N-(3-(Trifluoromethyl)phenyl)acetamide as a precursor in kinase inhibitor synthesis is as follows:

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Acetamide, N-(3-(trifluoromethyl)phenyl)- | C9H8F3NO | CID 9595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of N-(3-(Trifluoromethyl)phenyl)acetamide in organic solvents

An In-depth Technical Guide to the Solubility of N-(3-(Trifluoromethyl)phenyl)acetamide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic workup and purification to formulation and ultimate bioavailability. N-(3-(Trifluoromethyl)phenyl)acetamide, a compound of interest in medicinal chemistry, possesses a unique combination of functional groups that dictate its interaction with various solvents. This guide provides a comprehensive examination of the theoretical and practical aspects of its solubility in organic media. We delve into the molecular characteristics governing its dissolution, provide authoritative protocols for empirical solubility determination, and present a predicted solubility profile across a range of common organic solvents. This document is intended for researchers, chemists, and formulation scientists engaged in the development of pharmaceuticals and fine chemicals.

Introduction: The Critical Role of Solubility

N-(3-(Trifluoromethyl)phenyl)acetamide (CAS No: 351-36-0, Molecular Formula: C₉H₈F₃NO) is an acetanilide derivative characterized by a trifluoromethyl group on the phenyl ring.[1][2] The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[3][4][5][6]

Understanding the solubility of this compound is paramount. For the synthetic chemist, it dictates the choice of solvents for reaction media, crystallization, and purification. For the formulation scientist, solubility is a fundamental parameter that influences drug delivery, dissolution rate, and bioavailability. This guide serves as a foundational resource, bridging theoretical principles with practical, validated methodologies for assessing and predicting the solubility of N-(3-(Trifluoromethyl)phenyl)acetamide.

Theoretical Framework: Predicting Solubility from Structure

The venerable principle of "like dissolves like" serves as our primary guide for predicting solubility.[7][8][9] This axiom is governed by the balance of intermolecular forces between the solute (N-(3-(Trifluoromethyl)phenyl)acetamide) and the solvent.

The key structural features of N-(3-(Trifluoromethyl)phenyl)acetamide are:

-

The Acetamide Group (-NHC=O): This is a polar functional group capable of acting as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the carbonyl oxygen). This feature promotes solubility in polar, protic solvents.

-

The Phenyl Ring: A nonpolar, aromatic system that contributes to van der Waals interactions and favors solubility in solvents with similar aromatic or nonpolar character.

-

The Trifluoromethyl Group (-CF₃): This is a highly lipophilic and electron-withdrawing group.[3] While the C-F bonds are highly polar, the symmetrical nature of the -CF₃ group gives it a nonpolar character, increasing the molecule's overall lipophilicity and affinity for nonpolar solvents.[3][10]

The interplay of these groups means that N-(3-(Trifluoromethyl)phenyl)acetamide is an amphiphilic molecule with both polar and nonpolar characteristics. Its solubility in a given solvent will depend on the solvent's ability to effectively interact with these distinct regions of the molecule.

Predicted Solubility Profile

While extensive experimental data for this specific compound is not publicly consolidated, we can construct a robust predicted solubility profile based on its structural features and fundamental chemical principles.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's acetamide group are the dominant force, leading to effective solvation. |

| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions between the polar solvent and the polar acetamide group facilitate dissolution. The lack of hydrogen bond donation from the solvent may slightly reduce solubility compared to protic solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents are of intermediate polarity and can act as hydrogen bond acceptors, interacting with the N-H of the acetamide group. The nonpolar alkyl groups also interact favorably with the phenyl ring. |

| Esters | Ethyl Acetate | Moderate to High | Ethyl acetate is a polar aprotic solvent that can act as a hydrogen bond acceptor. Its polarity is well-suited to solvate both the polar and nonpolar regions of the molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate dipole moment and can interact with the polar acetamide group while also effectively solvating the nonpolar phenyl and trifluoromethyl moieties. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The primary interactions are van der Waals forces between the solvent and the solute's phenyl ring. The highly polar acetamide group limits solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | As highly nonpolar solvents, they cannot effectively solvate the polar acetamide group, leading to poor solubility despite favorable interactions with the phenyl and -CF₃ groups. |

Authoritative Protocols for Experimental Solubility Determination

Empirical measurement remains the definitive method for quantifying solubility. The equilibrium shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility due to its reliability and reproducibility.[11][12]

The Equilibrium Shake-Flask Method

This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid solute.[12][13]

Caption: Workflow for equilibrium solubility determination.

-

Preparation:

-

Add an excess amount of solid N-(3-(Trifluoromethyl)phenyl)acetamide to a glass vial. An excess is visually confirmed by the presence of undissolved solid material at the bottom of the vial throughout the experiment.[14]

-

Pipette a precise volume (e.g., 2 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent loss via evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirring plate set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the suspension for a sufficient duration to ensure thermodynamic equilibrium is reached. A period of 24 to 72 hours is typical.[14] Preliminary studies can be run to determine the point at which concentration no longer increases with time.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove all particulate matter.[15] This step is critical to avoid artificially high results. Centrifugation prior to filtration can also be employed.[14]

-

-

Analysis and Quantification:

-

Prepare a series of dilutions of the clear filtrate with an appropriate solvent.

-

Determine the concentration of the dissolved solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[13][14] The method must be calibrated with standard solutions of known concentrations.

-

Calculate the solubility from the measured concentration of the saturated solution, expressing the result in appropriate units (e.g., mg/mL, µg/mL, or mol/L). For accuracy, the experiment should be performed in triplicate.[13]

-

The Polythermal Method

An alternative to the isothermal shake-flask method is the polythermal method. This technique involves preparing several suspensions of known solute concentration and using a turbidity probe or visual observation to determine the precise temperature at which the solid phase completely dissolves upon controlled heating.[16] This method is often faster and can be advantageous for screening multiple solvents or studying the solubility of different polymorphic forms.[16]

Visualizing Solute-Solvent Interactions

The underlying forces driving solubility can be visualized to better understand the "like dissolves like" principle in action.

Caption: Dominant intermolecular forces and resulting solubility.

Safety and Handling Precautions

N-(3-(Trifluoromethyl)phenyl)acetamide is classified with several hazards. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1][17]

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[19] Avoid eating, drinking, or smoking in the laboratory.

Conclusion

The solubility of N-(3-(Trifluoromethyl)phenyl)acetamide is a complex function of its amphiphilic chemical structure. The polar acetamide group drives solubility in polar solvents like alcohols and DMSO, while the nonpolar trifluoromethylphenyl moiety promotes solubility in less polar media. This guide provides a robust theoretical framework for predicting its behavior and details the authoritative "gold standard" experimental protocol for its precise quantitative determination. By integrating theoretical understanding with rigorous experimental practice, researchers can effectively manage and manipulate the solubility of this compound to advance their scientific and developmental objectives.

References

- Equilibrium Solubility Assays Protocol. (n.d.). AxisPharm.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.

- Accurate Measurement and Validation of Solubility Data in the Context of Polymorphism. (n.d.). PMC - NIH.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).

- How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.

- Muller, N. (1986, October). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91.

- Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12).

- Acetamide, N-(3-(trifluoromethyl)phenyl)-. (n.d.). PubChem.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).

- General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.

- Safety Data Sheet. (2021, May 1). Angene Chemical.

- Solubility of organic compounds (video). (n.d.). Khan Academy.

- 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide - Safety Data Sheet. (n.d.). AK Scientific, Inc.

- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024, June 12). PMC - PubMed Central.

- SAFETY DATA SHEET. (n.d.). TCI Chemicals.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate.

- A review of methods for solubility determination in biopharmaceutical drug characterization. (2019, November). Drug Development and Industrial Pharmacy, 45(11), 1717-1724.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 17). Scilit.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- Acetamide, N-[3-(trifluoromethyl)phenyl]-. (n.d.). NIST WebBook.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

Sources

- 1. Acetamide, N-(3-(trifluoromethyl)phenyl)- | C9H8F3NO | CID 9595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide, N-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. chem.ws [chem.ws]

- 8. youtube.com [youtube.com]

- 9. Khan Academy [khanacademy.org]

- 10. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aksci.com [aksci.com]

- 18. angenechemical.com [angenechemical.com]

- 19. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Biological Activity of N-(3-(Trifluoromethyl)phenyl)acetamide: A Core Scaffold in Modern Drug Discovery

Executive Summary

This technical guide provides a comprehensive analysis of the biological significance of N-(3-(Trifluoromethyl)phenyl)acetamide. While direct biological profiling of this specific compound is not extensively documented in publicly available literature, its core structure serves as a pivotal scaffold in a multitude of biologically active derivatives. This guide will delve into the chemical properties conferred by its key functional groups, explore the diverse therapeutic activities of its derivatives, and provide detailed, field-proven protocols for assessing its potential biological effects. The insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this important chemical moiety in their own discovery programs.

Introduction: Deconstructing a Privileged Scaffold

N-(3-(Trifluoromethyl)phenyl)acetamide, also known as 3'-(Trifluoromethyl)acetanilide, is an aromatic amide with the molecular formula C9H8F3NO.[1][2] Its structure is characterized by a central acetamide group linked to a benzene ring substituted with a trifluoromethyl group at the meta position.

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Weight | 203.16 g/mol | [1] |

| Appearance | White, crystalline solid | [3] |

| Melting Point | 113-115 °C | [3] |

| Solubility | Limited in cold water; soluble in hot water and organic solvents like ethanol and acetone. | [3] |

The true value of this compound in medicinal chemistry is best understood by examining its constituent parts: the acetanilide core and the trifluoromethyl substituent.

-

The Acetanilide Core: Acetanilide (N-phenylacetamide) itself has historical significance as one of the first synthetic analgesic and antipyretic drugs.[4] Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of inflammation, pain, and fever.[4] While acetanilide's clinical use was curtailed due to toxicity, its fundamental structure remains a cornerstone for the design of non-steroidal anti-inflammatory drugs (NSAIDs).

-

The Trifluoromethyl (CF3) Group: The introduction of a trifluoromethyl group onto a phenyl ring is a common and highly effective strategy in modern drug design. This is due to several key advantages it confers:

-

Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its interaction with hydrophobic binding pockets of target proteins.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The presence of a CF3 group can block sites of oxidative metabolism, leading to a longer biological half-life and improved pharmacokinetic profile.

-

Electronic Effects: As a strong electron-withdrawing group, the CF3 group can modulate the acidity or basicity of nearby functional groups, influencing their ionization state and binding interactions.

-

The strategic placement of the trifluoromethyl group on the acetanilide scaffold in N-(3-(Trifluoromethyl)phenyl)acetamide creates a molecule with inherent potential for biological activity and a valuable starting point for the synthesis of more complex drug candidates.

The N-(3-(Trifluoromethyl)phenyl)acetamide Moiety in Action: A Survey of Derivative Activities

The true biological potential of N-(3-(Trifluoromethyl)phenyl)acetamide is most evident in the diverse activities of its derivatives. This scaffold has been successfully incorporated into molecules targeting a range of therapeutic areas.

Analgesic and Anti-inflammatory Properties

Building on the known COX-inhibitory effects of acetanilides, derivatives of N-(3-(Trifluoromethyl)phenyl)acetamide have been investigated as potent analgesic and anti-inflammatory agents. The trifluoromethyl group often enhances the potency and duration of action of these compounds. For example, flufenamic acid, which contains a 3-(trifluoromethyl)phenyl group, is a known NSAID that inhibits COX enzymes.[5] The mechanism for this class of compounds generally involves blocking the active site of COX-1 and COX-2, thereby preventing the conversion of arachidonic acid to prostaglandins.

Hypothesized Signaling Pathway for Anti-inflammatory Action

Caption: Hypothesized inhibition of the prostaglandin synthesis pathway.

Anticancer Activity

The N-(3-(Trifluoromethyl)phenyl)acetamide scaffold is also a feature in several classes of anticancer agents. The lipophilic nature of the trifluoromethyl group can enhance tumor cell penetration. Derivatives have been shown to exert their effects through various mechanisms, including:

-

Kinase Inhibition: Several kinase inhibitors incorporate this moiety. For instance, derivatives have been designed to target Aurora Kinase B (AURKB), a serine/threonine kinase that plays a crucial role in cell cycle regulation and is often overexpressed in cancer.[6]

-

Induction of Apoptosis: Some thiourea derivatives containing the 3-(trifluoromethyl)phenyl group have demonstrated potent cytotoxic activity against various cancer cell lines by inducing apoptosis.[7]

Experimental Protocols for Biological Characterization

To empirically determine the biological activity of N-(3-(Trifluoromethyl)phenyl)acetamide or its novel derivatives, a tiered approach of in vitro and in vivo assays is recommended. The following are detailed, field-proven protocols.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a foundational assay for determining the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Experimental Workflow for the MTT Assay

Caption: Step-by-step workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., A549 for lung cancer) to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of N-(3-(Trifluoromethyl)phenyl)acetamide in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the different compound concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Addition and Solubilization:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

In Vivo Analgesic Activity: The Hot Plate Test

The hot plate test is a classic method for assessing the central analgesic effects of a compound in animals.

Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking, jumping) after administration of a compound indicates an analgesic effect.

Detailed Protocol:

-

Animal Acclimatization:

-

Use adult mice or rats of a single sex and consistent weight.

-

Acclimatize the animals to the laboratory environment for at least one week before the experiment.

-

On the day of the experiment, allow the animals to acclimate to the testing room for at least 1 hour.

-

-

Baseline Measurement:

-

Set the temperature of the hot plate to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).

-

Gently place each animal on the hot plate and start a stopwatch.

-

Record the latency (in seconds) for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping).

-

To prevent tissue damage, a cut-off time of 30-45 seconds is mandatory. If the animal does not respond by the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.

-

-

Compound Administration:

-

Group the animals and administer N-(3-(Trifluoromethyl)phenyl)acetamide (e.g., at doses of 25, 50, 100 mg/kg) or a vehicle control (e.g., saline with 5% Tween 80) via an appropriate route (e.g., intraperitoneal or oral). Include a positive control group treated with a known analgesic like morphine.

-

-

Post-Treatment Measurements:

-

At set time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and record the reaction latency as described in step 2.

-

-

Data Analysis:

-

Calculate the mean latency time for each group at each time point.

-

Compare the latencies of the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant increase in latency indicates an analgesic effect.

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of a compound.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Detailed Protocol:

-

Animal Preparation:

-

Use adult rats of a single sex and consistent weight.

-

Fast the animals overnight before the experiment but allow free access to water.

-

-

Compound Administration:

-

Group the animals and administer N-(3-(Trifluoromethyl)phenyl)acetamide (e.g., at doses of 25, 50, 100 mg/kg, orally) or a vehicle control. Include a positive control group treated with a standard NSAID like indomethacin.

-

-

Induction of Inflammation:

-

One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar tissue of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

-

Data Analysis:

-

Calculate the percentage of edema (swelling) for each animal at each time point relative to its initial paw volume.

-

Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

-

Use appropriate statistical analysis to determine if the reduction in paw volume by the test compound is significant.

-

Conclusion and Future Directions

N-(3-(Trifluoromethyl)phenyl)acetamide stands as a testament to the power of strategic molecular design. While it may primarily serve as a synthetic intermediate, its core structure embodies the key principles of modern medicinal chemistry: a proven bioactive scaffold (acetanilide) enhanced by a functional group (trifluoromethyl) that confers desirable pharmacokinetic and pharmacodynamic properties. The extensive body of research on its derivatives clearly indicates the therapeutic potential inherent in this chemical moiety.

Future research should focus on the direct biological characterization of N-(3-(Trifluoromethyl)phenyl)acetamide itself. A comprehensive screening against a panel of common drug targets (e.g., kinases, GPCRs, ion channels) could reveal novel activities and provide a deeper understanding of its structure-activity relationships. Such studies would not only be of academic interest but could also unlock new avenues for the development of the next generation of therapeutics built upon this privileged scaffold.

References

-

PubChem. Acetamide, N-(3-(trifluoromethyl)phenyl)-. Available from: [Link]

-

Patsnap Synapse. What is the mechanism of Acetanilide?. Available from: [Link]

-

ResearchGate. IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h.. Available from: [Link]

-

Study.com. Hydrolysis of Acetanilide: Mechanism & Explanation. Available from: [Link]

-

PubMed. Synthesis and analgesic activity of some acetamide derivatives. Available from: [Link]

-

Research Journal of Pharmacy and Technology. Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Available from: [Link]

-

PMC. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Acetanilide: Synthesis and Key Chemical Properties. Available from: [Link]

-

Pearson. Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide.. Available from: [Link].

-

SlidePlayer. Synthesis of Acetanilide. Available from: [Link]

-

ResearchGate. Synthesis and analgesic activity of some acetamide derivatives. Available from: [Link]

-

PubChemLite. N-(3-(trifluoromethyl)phenyl)acetamide (C9H8F3NO). Available from: [Link]

-

PMC. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Available from: [Link]

-

ResearchGate. Fig. 3. Determination of IC50 values obtained from the cytotoxicity.... Available from: [Link]

-

NIH. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Available from: [Link]

-

PubMed. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Available from: [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]

-

NIH. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available from: [Link]

-

International Association for the Study of Pain (IASP). Synthesis and Biological Evaluation of N-(benzene sulfonyl)acetamide Derivatives as Anti-inflammatory and Analgesic Agents with COX-2/5-LOX/TRPV1 Multifunctional Inhibitory Activity.. Available from: [Link]

-

MDPI. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available from: [Link]

-

NIST. Acetamide, N-[3-(trifluoromethyl)phenyl]-. Available from: [Link]

-

Science.gov. cytotoxicity ic50 values: Topics by Science.gov. Available from: [Link]

-

ResearchGate. (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available from: [Link]

-

PLOS One. Crystal Structures of Three Classes of Non-Steroidal Anti-Inflammatory Drugs in Complex with Aldo-Keto Reductase 1C3. Available from: [Link]

Sources

- 1. Acetamide, N-(3-(trifluoromethyl)phenyl)- | C9H8F3NO | CID 9595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - N-(3-(trifluoromethyl)phenyl)acetamide (C9H8F3NO) [pubchemlite.lcsb.uni.lu]

- 3. nbinno.com [nbinno.com]

- 4. What is the mechanism of Acetanilide? [synapse.patsnap.com]

- 5. Crystal Structures of Three Classes of Non-Steroidal Anti-Inflammatory Drugs in Complex with Aldo-Keto Reductase 1C3 | PLOS One [journals.plos.org]

- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(3-(Trifluoromethyl)phenyl)acetamide

Introduction: The Significance of the Trifluoromethyl Group in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has emerged as a paramount tool for optimizing pharmacological profiles. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group holds a privileged status. Its introduction into a molecular scaffold can profoundly influence key drug-like properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability. The CF₃ group, with its strong electron-withdrawing nature and steric bulk, can modulate the pKa of nearby functional groups, enhance binding interactions with target proteins, and block sites of metabolic degradation, thereby extending a drug's half-life. N-(3-(Trifluoromethyl)phenyl)acetamide, the subject of this guide, serves as a quintessential example of a simple yet medicinally relevant scaffold bearing this critical functional group. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, quality control, and the characterization of its derivatives in drug development pipelines.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-(3-(trifluoromethyl)phenyl)acetamide. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering not just the spectral data itself but also the underlying principles, detailed experimental protocols, and in-depth interpretation, thereby providing a holistic understanding of the molecule's spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-(3-(trifluoromethyl)phenyl)acetamide, ¹H, ¹³C, and ¹⁹F NMR are indispensable for a complete structural assignment.

Experimental Protocol: NMR Analysis

A self-validating NMR protocol ensures reproducibility and accuracy. The following is a standard operating procedure for acquiring high-quality NMR data for N-(3-(trifluoromethyl)phenyl)acetamide.

1. Sample Preparation:

-

Rationale: Proper sample preparation is critical to obtain high-resolution spectra free of contaminants and interfering signals.

-

Procedure:

-

Accurately weigh approximately 5-10 mg of N-(3-(trifluoromethyl)phenyl)acetamide.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ is excellent for compounds with exchangeable protons like amides.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ) to 0.00 ppm for ¹H and ¹³C NMR.

-

2. Instrument Setup and Data Acquisition:

-

Rationale: Optimization of acquisition parameters is key to achieving good signal-to-noise and resolution.

-

Procedure:

-

The NMR spectra should be recorded on a spectrometer operating at a field strength of 400 MHz or higher for ¹H NMR to ensure adequate dispersion of signals.

-

For ¹H NMR, a standard pulse program is typically used with a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.

-

For ¹⁹F NMR, a dedicated probe or a broadband probe tuned to the fluorine frequency is used. Chemical shifts are typically referenced to an external standard like CFCl₃.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of N-(3-(trifluoromethyl)phenyl)acetamide provides a wealth of information about the proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 (broad s) | Singlet | 1H | NH |

| ~7.8 (s) | Singlet | 1H | Ar-H (H2) |

| ~7.6 (d) | Doublet | 1H | Ar-H (H6) |

| ~7.4 (t) | Triplet | 1H | Ar-H (H5) |

| ~7.3 (d) | Doublet | 1H | Ar-H (H4) |

| ~2.2 (s) | Singlet | 3H | CH ₃ |

Causality of Assignments:

-

The amide proton (NH) appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly dependent on concentration and solvent.

-

The aromatic protons exhibit a splitting pattern characteristic of a 1,3-disubstituted benzene ring.

-

H2 is a singlet as it has no adjacent protons.

-

H6 and H4 appear as doublets due to coupling with H5.

-

H5 appears as a triplet due to coupling with both H4 and H6.

-

-

The methyl protons (CH₃) of the acetyl group appear as a sharp singlet at a characteristic upfield chemical shift, as they have no adjacent protons to couple with.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C =O |

| ~139 | Ar-C -NH |

| ~131 (q, JC-F ≈ 32 Hz) | Ar-C -CF₃ |

| ~129 | Ar-C H (C5) |

| ~124 (q, JC-F ≈ 272 Hz) | C F₃ |

| ~122 | Ar-C H (C6) |

| ~119 (q, JC-F ≈ 4 Hz) | Ar-C H (C4) |

| ~115 (q, JC-F ≈ 4 Hz) | Ar-C H (C2) |

| ~24 | C H₃ |